

STF-31 vs. BAY-876: A Comparative Guide to GLUT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to its overexpression in various tumor types and its central role in the Warburg effect, a metabolic hallmark of cancer. This guide provides a detailed comparison of two prominent GLUT1 inhibitors, **STF-31** and BAY-876, offering insights into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for **STF-31** and BAY-876, highlighting their distinct potencies and selectivities in inhibiting GLUT1.

Parameter	STF-31	BAY-876	Reference(s)
Target(s)	GLUT1, NAMPT	GLUT1	[1]
IC50 for GLUT1	~1 µM	2 nM	[1]
Selectivity	Also inhibits NAMPT	>130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4	[1]
Effect on Glucose Uptake	Inhibits glucose uptake	Potently inhibits glucose uptake	[1]





Signaling Pathways and Mechanisms of Action

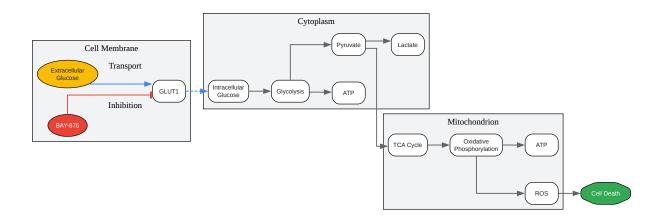
The inhibition of GLUT1 by **STF-31** and BAY-876 disrupts the metabolic machinery of cancer cells, leading to decreased glucose uptake and a subsequent reduction in glycolysis. This ultimately results in diminished ATP production, increased oxidative stress, and induction of cell death.

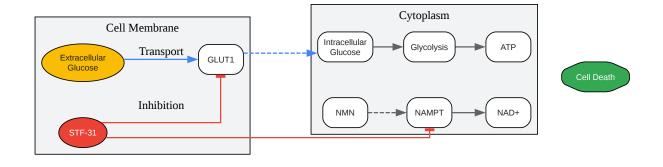
BAY-876 is a highly potent and selective inhibitor of GLUT1. Its primary mechanism of action is the direct blockade of glucose transport, leading to a cascade of downstream effects that starve the cancer cell of its primary energy source.

STF-31, while also inhibiting GLUT1, exhibits a dual mechanism of action by also targeting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This dual inhibition not only impacts glucose metabolism but also interferes with cellular redox balance and energy production through a secondary pathway.

Below are diagrams illustrating the signaling pathways affected by these inhibitors.

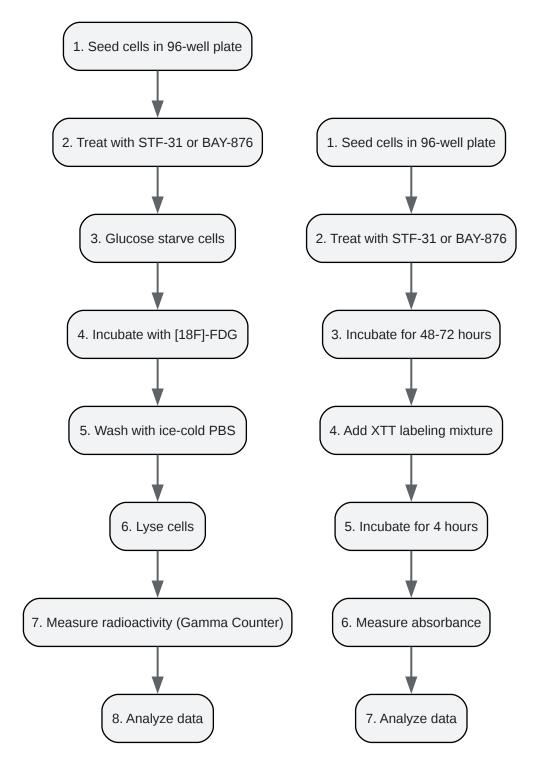






Inhibition





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References

- 1. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [STF-31 vs. BAY-876: A Comparative Guide to GLUT1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681145#stf-31-vs-bay-876-efficacy-in-inhibiting-glut1]

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